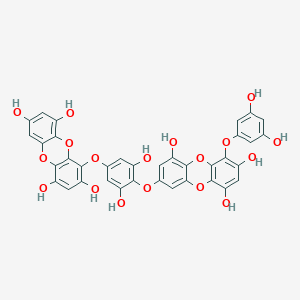

Dieckol

Description

Properties

IUPAC Name |

4-[4-[6-(3,5-dihydroxyphenoxy)-4,7,9-trihydroxydibenzo-p-dioxin-2-yl]oxy-3,5-dihydroxyphenoxy]dibenzo-p-dioxin-1,3,6,8-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H22O18/c37-12-1-13(38)3-15(2-12)49-31-22(44)10-25(47)34-35(31)54-30-21(43)8-17(9-27(30)52-34)48-28-19(41)6-16(7-20(28)42)50-32-23(45)11-24(46)33-36(32)53-29-18(40)4-14(39)5-26(29)51-33/h1-11,37-47H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRZQFGYIIYNNEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1O)OC2=C(C=C(C3=C2OC4=C(C=C(C=C4O3)OC5=C(C=C(C=C5O)OC6=C(C=C(C7=C6OC8=C(C=C(C=C8O7)O)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H22O18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10388366 | |

| Record name | Dieckol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10388366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

742.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88095-77-6 | |

| Record name | Dieckol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88095-77-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dieckol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088095776 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dieckol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10388366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIECKOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZU0ESU4399 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Dieckol from Ecklonia cava: A Comprehensive Technical Guide to its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dieckol, a phlorotannin found in the edible brown alga Ecklonia cava, has garnered significant scientific interest for its diverse and potent biological activities. This polyphenolic compound, consisting of six phloroglucinol units, exhibits a range of therapeutic potentials, including antioxidant, anti-inflammatory, anticancer, antidiabetic, neuroprotective, and antiviral properties. This technical guide provides an in-depth overview of the biological activities of Dieckol, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms to support further research and drug development efforts.

Physicochemical Properties of Dieckol

| Property | Value |

| Chemical Formula | C₃₆H₂₂O₁₈ |

| Molecular Weight | 742.55 g/mol |

| Appearance | White to faint yellow powder |

| Stability | Stable for up to 2 years |

Biological Activities of Dieckol: Quantitative Data

The following tables summarize the quantitative data on the various biological activities of Dieckol, providing a comparative overview of its potency.

Antioxidant Activity

Dieckol demonstrates significant radical scavenging activity, contributing to its protective effects against oxidative stress-related diseases.

| Assay | IC₅₀ Value | Reference |

| DPPH Radical Scavenging | ~80% inhibition at 62.5 µM | [1][2] |

| ABTS Radical Scavenging | 704.0 mg Vitamin C Equivalents/g (for an extract with 36.97 mg/g dieckol) | |

| Oxygen Radical Absorbance Capacity (ORAC) | 10.22 ± 0.85 µmol Trolox equivalent/µmol |

Anti-inflammatory Activity

Dieckol exhibits potent anti-inflammatory effects by modulating key inflammatory pathways and mediators.

| Target | Cell Line | IC₅₀ Value/Effect | Reference |

| Nitric Oxide (NO) Production | RAW 264.7 Macrophages | Dose-dependent decrease | [3] |

| Inducible Nitric Oxide Synthase (iNOS) | RAW 264.7 Macrophages | Suppression of expression | [3] |

| Cyclooxygenase-2 (COX-2) | Murine BV2 Microglia | Dose-dependent suppression of expression | [4] |

| Prostaglandin E₂ (PGE₂) | Murine BV2 Microglia | Dose-dependent suppression of production | [4] |

| Tumor Necrosis Factor-α (TNF-α) | Murine BV2 Microglia | Significant reduction in generation | [4] |

| Interleukin-1β (IL-1β) | Murine BV2 Microglia | Significant reduction in generation | [4] |

| Interleukin-6 (IL-6) | RAW 264.7 Macrophages | Downregulation of production | [5] |

Anticancer Activity

Dieckol has demonstrated cytotoxic effects against a variety of cancer cell lines through the induction of apoptosis and inhibition of cancer cell proliferation and migration.

| Cancer Type | Cell Line | IC₅₀ Value | Reference |

| Lung Cancer (NSCLC) | A549 | 25 µg/mL | [6] |

| Osteosarcoma | MG-63 | 15 µM | [7] |

| Breast Cancer | MCF-7 | Inhibition of migration at 1-100 µM | [8][9][10] |

| Colon Cancer | HCT-116 | Cytotoxicity at 32 and 50 µM | [11] |

| Cervical Cancer | HeLa | - | [12][13] |

Antidiabetic Activity

Dieckol shows promise in the management of diabetes through the inhibition of key digestive enzymes and modulation of glucose metabolism.

| Target Enzyme | IC₅₀ Value | Reference |

| α-glucosidase | 0.24 mM | |

| α-amylase | 0.66 mM |

Neuroprotective Activity

Dieckol exhibits neuroprotective properties by targeting enzymes involved in the pathogenesis of neurodegenerative diseases and protecting neuronal cells from oxidative stress.

| Target/Model | Effect/IC₅₀ Value | Reference |

| BACE-1 Inhibition | 2.2 µM | [14] |

| Acetylcholinesterase (AChE) Inhibition | Potent inhibition | [15] |

| Glutamate-induced toxicity in HT22 cells | Increased cell viability in a dose-dependent manner (1-50 µM) | [16][17] |

| H₂O₂-induced damage in PC-12 cells | Increased cell viability | [18][19] |

Antiviral Activity

Dieckol has shown inhibitory effects against several viruses.

| Virus | Cell Line | IC₅₀ Value | Reference |

| SARS-CoV 3CLpro | - | 2.7 µM | |

| Zika Virus (ZIKV) | Vero E6 | 4.8 µM |

Signaling Pathways Modulated by Dieckol

Dieckol exerts its diverse biological effects by modulating several key intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these interactions.

Anti-inflammatory Signaling

Dieckol mitigates inflammation by inhibiting the NF-κB and MAPK signaling pathways, which are central to the expression of pro-inflammatory mediators.

Anticancer Signaling

In cancer cells, Dieckol promotes apoptosis and inhibits proliferation and metastasis by downregulating the PI3K/Akt/mTOR pathway.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Extraction and Isolation of Dieckol from Ecklonia cava

A common method for the extraction and isolation of Dieckol involves solvent extraction followed by chromatographic purification.

-

Extraction:

-

Dried and powdered Ecklonia cava (e.g., 500 g) is extracted with 80% aqueous ethanol (e.g., 2.5 L) at room temperature for an extended period (e.g., 7 days).

-

The extract is filtered and concentrated under reduced pressure to obtain a crude extract.

-

-

Fractionation:

-

The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, methylene chloride, ethyl acetate, and n-butyl alcohol. The Dieckol-rich fraction is typically found in the ethyl acetate layer.

-

-

Purification:

-

The ethyl acetate fraction is subjected to column chromatography on silica gel.

-

The column is eluted with a gradient of chloroform and methanol.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Fractions containing Dieckol are pooled and further purified by recrystallization or preparative high-performance liquid chromatography (HPLC) to yield pure Dieckol.

-

MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding:

-

Cells are seeded in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubated for 24 hours to allow for attachment.

-

-

Treatment:

-

The culture medium is replaced with fresh medium containing various concentrations of Dieckol. Control wells receive medium with the vehicle (e.g., DMSO) only.

-

The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition:

-

After the incubation period, 10 µL of MTT reagent (5 mg/mL in PBS) is added to each well.

-

The plate is incubated for an additional 2-4 hours at 37°C until a purple precipitate is visible.

-

-

Solubilization:

-

100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

The absorbance is measured at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

The IC₅₀ value is calculated as the concentration of Dieckol that causes a 50% reduction in cell viability compared to the control.

-

DPPH Radical Scavenging Assay

This assay measures the free radical scavenging capacity of an antioxidant.

-

Reagent Preparation:

-

A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM) is prepared.

-

-

Reaction:

-

Various concentrations of Dieckol are added to the DPPH solution.

-

The mixture is incubated in the dark at room temperature for 30 minutes.

-

-

Absorbance Measurement:

-

The absorbance of the solution is measured at 517 nm. The decrease in absorbance of the DPPH solution indicates the radical scavenging activity of Dieckol.

-

-

Calculation:

-

The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

The IC₅₀ value is determined as the concentration of Dieckol that scavenges 50% of the DPPH radicals.

-

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample.

-

Protein Extraction:

-

Cells are treated with Dieckol as required for the experiment.

-

Cells are lysed using a lysis buffer containing protease and phosphatase inhibitors.

-

The protein concentration of the lysate is determined using a protein assay (e.g., BCA assay).

-

-

SDS-PAGE:

-

Equal amounts of protein from each sample are loaded onto an SDS-polyacrylamide gel.

-

The proteins are separated by electrophoresis based on their molecular weight.

-

-

Protein Transfer:

-

The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

-

Immunoblotting:

-

The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific to the target protein overnight at 4°C.

-

The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection:

-

The membrane is incubated with a chemiluminescent substrate, and the signal is detected using an imaging system.

-

The intensity of the bands is quantified using densitometry software.

-

Conclusion

Dieckol, a phlorotannin from Ecklonia cava, exhibits a remarkable spectrum of biological activities with significant therapeutic potential. Its well-documented antioxidant, anti-inflammatory, anticancer, antidiabetic, neuroprotective, and antiviral effects are supported by a growing body of scientific evidence. The quantitative data presented in this guide highlights its potency, while the detailed experimental protocols and signaling pathway diagrams provide a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic benefits of this promising marine natural product. Further preclinical and clinical studies are warranted to fully elucidate its efficacy and safety for various disease applications.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Suppression of NF-κB by dieckol extracted from Ecklonia cava negatively regulates LPS induction of inducible nitric oxide synthase gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 6,6'-Bieckol, isolated from marine alga Ecklonia cava, suppressed LPS-induced nitric oxide and PGE₂ production and inflammatory cytokine expression in macrophages: the inhibition of NFκB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dieckol inhibits non-small-cell lung cancer cell proliferation and migration by regulating the PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dieckol exerts anticancer activity in human osteosarcoma (MG-63) cells through the inhibition of PI3K/AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. First Evidence that Ecklonia cava-Derived Dieckol Attenuates MCF-7 Human Breast Carcinoma Cell Migration [mdpi.com]

- 9. First evidence that Ecklonia cava-derived dieckol attenuates MCF-7 human breast carcinoma cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Dieckol, a natural polyphenolic drug, inhibits the proliferation and migration of colon cancer cells by inhibiting PI3K, AKT, and mTOR phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. oamjms.eu [oamjms.eu]

- 14. researchgate.net [researchgate.net]

- 15. Neuroprotective Effect of Gallocatechin Gallate on Glutamate-Induced Oxidative Stress in Hippocampal HT22 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Neuroprotective mechanisms of dieckol against glutamate toxicity through reactive oxygen species scavenging and nuclear factor-like 2/heme oxygenase-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Effects of Ecklonia cava Extract on Neuronal Damage and Apoptosis in PC-12 Cells against Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Dieckol: A Phlorotannin with Promising Neuroprotective Properties - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's disease represent a significant and growing global health challenge. A key pathological feature common to many of these conditions is progressive neuronal loss, often driven by complex multifactorial processes including oxidative stress, neuroinflammation, protein aggregation, and apoptosis. In the quest for novel therapeutic agents, natural compounds from marine sources have emerged as a promising frontier. Among these, dieckol, a phlorotannin isolated from the edible brown alga Ecklonia cava, has garnered substantial scientific interest for its potent neuroprotective activities. This technical guide provides an in-depth overview of the core neuroprotective functions of dieckol, detailing its mechanisms of action, summarizing key quantitative data, outlining experimental protocols, and visualizing the intricate signaling pathways it modulates.

Core Mechanisms of Neuroprotection

Dieckol exerts its neuroprotective effects through a multi-pronged approach, targeting several key pathways implicated in neuronal cell death and dysfunction. The primary mechanisms include potent antioxidant, anti-inflammatory, and anti-apoptotic activities.

Antioxidant and Cytoprotective Effects

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the capacity of cellular antioxidant systems, is a major contributor to neuronal damage in neurodegenerative diseases. Dieckol has demonstrated significant capabilities in mitigating oxidative stress through two primary strategies:

-

Direct ROS Scavenging: Dieckol possesses the ability to directly scavenge free radicals. This has been demonstrated in cell-free systems, such as the 1,1-diphenyl-2-picrylhydrazyl (DPPH) free radical scavenging assay, where dieckol showed dose-dependent activity[1][2]. This intrinsic antioxidant property allows it to neutralize harmful ROS and protect neurons from oxidative damage[1][2][3].

-

Activation of the Nrf2/HO-1 Signaling Pathway: Beyond direct scavenging, dieckol upregulates the cell's endogenous antioxidant defense system. It promotes the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2), a key transcription factor that regulates the expression of numerous antioxidant and detoxifying enzymes[1][2][4][5]. Upon translocation to the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter regions of its target genes, leading to the enhanced expression of enzymes like heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferase (GST)[1][4][6]. This activation of the Nrf2/HO-1 axis fortifies neurons against oxidative insults induced by toxins like glutamate and H₂O₂[1][5]. Studies have shown that dieckol treatment leads to a dose-dependent increase in HO-1 protein expression in neuronal cells[3][7].

Anti-Inflammatory Activity

Neuroinflammation, often mediated by the activation of microglial cells, is a critical component in the pathogenesis of neurodegenerative diseases. Activated microglia release a barrage of pro-inflammatory cytokines and mediators that can be toxic to neurons. Dieckol has been shown to suppress neuroinflammatory processes by modulating key signaling pathways:

-

Inhibition of NF-κB and MAPK Pathways: Dieckol effectively inhibits the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways in microglia stimulated with lipopolysaccharide (LPS)[8][9]. It suppresses the phosphorylation of p65 (a subunit of NF-κB) and IκB, preventing the translocation of NF-κB to the nucleus where it would otherwise drive the transcription of pro-inflammatory genes[9]. Furthermore, dieckol attenuates the phosphorylation of MAPK family members, including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK)[8][9][10][11]. This dual inhibition leads to a significant reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β)[8][9].

Anti-Apoptotic Effects

Apoptosis, or programmed cell death, is the final common pathway leading to neuronal loss. Dieckol protects neurons by interfering with apoptotic cascades, particularly those dependent on mitochondrial dysfunction.

-

Mitochondrial Protection: Dieckol helps maintain mitochondrial integrity and function in the face of neurotoxic stimuli[1][3][12]. It attenuates the disruption of the mitochondrial membrane potential (ΔΨm), reduces mitochondrial ROS generation, and prevents the depletion of cellular ATP[1][2][3][5][12].

-

Regulation of Apoptotic Proteins: Dieckol modulates the expression of key proteins involved in apoptosis. It has been shown to decrease the expression of the pro-apoptotic protein Bax and the executioner caspase, caspase-3, thereby preventing the activation of the apoptotic cascade[13][14].

Role in Neurodegenerative Disease Models

The therapeutic potential of dieckol is further underscored by its efficacy in various in vitro and in vivo models of neurodegenerative diseases.

-

Alzheimer's Disease (AD): In AD models, dieckol targets the production and aggregation of amyloid-beta (Aβ) peptides, a primary pathological hallmark of the disease[15]. It inhibits the activity of β-secretase (BACE1), a key enzyme in the amyloidogenic processing of the amyloid precursor protein (APP)[15][16]. Furthermore, dieckol has been shown to reduce Aβ generation by activating the PI3K/Akt signaling pathway, which in turn inhibits glycogen synthase kinase-3β (GSK-3β)[15][16]. It also exhibits inhibitory effects on acetylcholinesterase (AChE), which may help to improve cholinergic neurotransmission[5][16].

-

Parkinson's Disease (PD): In cellular models of Parkinson's disease, dieckol has demonstrated the ability to protect dopaminergic neurons from toxins like rotenone[17]. It achieves this by reducing intracellular ROS and cytochrome C release, and importantly, by retarding the aggregation of α-synuclein, a key event in PD pathology[17]. Dieckol also inhibits monoamine oxidases (MAOs), enzymes whose dysregulation is implicated in PD[18].

Quantitative Data Summary

The following tables summarize the quantitative data from various studies, highlighting the neuroprotective efficacy of dieckol in different experimental settings.

Table 1: Neuroprotective Effects of Dieckol on Cell Viability

| Cell Line | Neurotoxic Insult | Dieckol Conc. (µM) | Outcome (Cell Viability) | Reference |

| Primary Cortical Neurons | Glutamate (100 µM) | 1, 10, 30, 50 | Dose-dependent increase in viability | [2][12] |

| HT22 Neurons | Glutamate (5 mM) | 1, 10, 30, 50 | Dose-dependent increase in viability | [2][12] |

| PC-12 Cells | H₂O₂ (200 µM) | 1, 10, 25, 50 | Dose-dependent increase in viability | [13] |

| SweAPP N2a Cells | - | 1, 10, 50 | No cytotoxicity observed | [15] |

| SH-SY5Y Cells | Rotenone (200 nM) | 12.5 (µg/mL) | Restored viability to control levels | [19] |

Table 2: Effects of Dieckol on Biomarkers in Alzheimer's Disease Models

| Model System | Biomarker | Dieckol Conc. (µM) | % Change vs. Control | Reference |

| SweAPP N2a Cells | Extracellular Aβ₁₋₄₀ | 1, 10, 50 | Significant dose-dependent decrease | [15] |

| SweAPP N2a Cells | Extracellular Aβ₁₋₄₂ | 50 | ~33% decrease | [15] |

| SweAPP N2a Cells | Intracellular Aβ₁₋₄₂ | 1, 10, 50 | Significant dose-dependent decrease | [15] |

| Enzyme Assay | BACE1 Inhibition | - | IC₅₀ = 2.2 µM | [15] |

| Enzyme Assay | Acetylcholinesterase (AChE) | - | Potent inhibition noted | [5][16] |

Table 3: Anti-inflammatory Effects of Dieckol in BV2 Microglia

| Inflammatory Mediator | Dieckol Conc. | Outcome | Reference |

| Nitric Oxide (NO) | Dose-dependent | Suppression of LPS-induced production | [8] |

| Prostaglandin E₂ (PGE₂) | Dose-dependent | Suppression of LPS-induced production | [8] |

| iNOS Expression | Dose-dependent | Suppression of LPS-induced expression | [8] |

| COX-2 Expression | Dose-dependent | Suppression of LPS-induced expression | [8] |

| TNF-α Production | Dose-dependent | Significant reduction | [8] |

| IL-1β Production | Dose-dependent | Significant reduction | [8] |

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by dieckol and a typical experimental workflow for assessing its neuroprotective effects.

Caption: Dieckol's antioxidant mechanism via ROS scavenging and Nrf2/HO-1 pathway activation.

References

- 1. Neuroprotective mechanisms of dieckol against glutamate toxicity through reactive oxygen species scavenging and nuclear factor-like 2/heme oxygenase-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neuroprotective mechanisms of dieckol against glutamate toxicity through reactive oxygen species scavenging and nuclear factor-like 2/heme oxygenase-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Dieckol enhances the expression of antioxidant and detoxifying enzymes by the activation of Nrf2-MAPK signalling pathway in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Natural Bioactive Compounds from Macroalgae and Microalgae for the Treatment of Alzheimer’s Disease: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

- 10. Dieckol Attenuates Microglia-mediated Neuronal Cell Death via ERK, Akt and NADPH Oxidase-mediated Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. kjpp.net [kjpp.net]

- 13. Effects of Ecklonia cava Extract on Neuronal Damage and Apoptosis in PC-12 Cells against Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Effects of Ecklonia cava Extract on Neuronal Damage and Apoptosis in PC-12 Cells against Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Dieckol Ameliorates Aβ Production via PI3K/Akt/GSK-3β Regulated APP Processing in SweAPP N2a Cell - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Dieckol, an edible seaweed polyphenol, retards rotenone-induced neurotoxicity and α-synuclein aggregation in human dopaminergic neuronal cells - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 18. Evaluation of the inhibitory effects of eckol and dieckol isolated from edible brown alga Eisenia bicyclis on human monoamine oxidases A and B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Ecklonia cava Polyphenols Have a Preventive Effect on Parkinson’s Disease through the Activation of the Nrf2-ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Dieckol: A Phlorotannin with Broad Therapeutic Potential

A Technical Guide for Researchers and Drug Development Professionals

Introduction: Dieckol, a phlorotannin derived from brown algae, notably Ecklonia cava, has emerged as a promising natural compound with a wide spectrum of therapeutic applications. Its multifaceted biological activities, including antioxidant, anti-inflammatory, anticancer, neuroprotective, and metabolic regulatory effects, have garnered significant attention within the scientific community. This technical guide provides an in-depth overview of the current research on Dieckol, focusing on its mechanisms of action, quantitative efficacy, and the experimental methodologies used to elucidate its therapeutic potential.

Anticancer Activity

Dieckol has demonstrated potent anticancer effects across a range of cancer cell lines. Its primary mechanisms of action involve the induction of apoptosis, inhibition of cell proliferation and migration, and the modulation of key oncogenic signaling pathways.

Quantitative Data on Anticancer Effects

| Cell Line | Cancer Type | IC50 Value | Reference |

| MG-63 | Human Osteosarcoma | 15 µM | [1] |

| A549 | Non-Small-Cell Lung Cancer | 25 µg/mL | [2][3] |

| PC-3 | Prostate Cancer | 12 µM | [4] |

| SKOV3 | Ovarian Cancer | Not specified, but cytotoxic effects observed | [5] |

| A2780 | Ovarian Cancer | Not specified, but cytotoxic effects observed | [5] |

| HT29 | Colorectal Cancer | Not specified, but inhibited hypoxia-induced EMT at 25 mg/ml | [6] |

Signaling Pathways in Anticancer Activity

Dieckol exerts its anticancer effects by modulating several critical signaling pathways. A key target is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer and plays a crucial role in cell survival, proliferation, and growth.[1][2][3] Dieckol has been shown to inhibit the phosphorylation of PI3K, Akt, and mTOR, leading to the downregulation of downstream targets like cyclin D1 and Bcl-2, and the upregulation of pro-apoptotic proteins such as Bax and caspases.[1]

Furthermore, Dieckol can induce the formation of reactive oxygen species (ROS) in cancer cells, which in turn activates the p38/JNK signaling cascade, contributing to caspase-dependent apoptosis. It also suppresses the NF-κB and JAK/STAT3 pathways, which are involved in inflammation and tumor progression.[4]

Experimental Protocols

MTT Assay for Cell Viability:

-

Seed cancer cells (e.g., MG-63, A549) in a 96-well plate at a density of 1x10⁴ to 1.5x10⁵ cells/mL and incubate for 24 hours.

-

Treat the cells with various concentrations of Dieckol (e.g., 5-100 µM) and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570-590 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.[2][7][8][9][10]

Animal Xenograft Model:

-

Subcutaneously inject cancer cells (e.g., SKOV3) into the flank of immunocompromised mice (e.g., BALB/c nude mice).

-

Once tumors reach a palpable size, randomly assign mice to treatment and control groups.

-

Administer Dieckol (e.g., 50 or 100 mg/kg body weight) or vehicle control via an appropriate route (e.g., intraperitoneal injection) on a defined schedule.

-

Monitor tumor volume and body weight regularly.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot, immunohistochemistry).[4][5]

Anti-Inflammatory and Antioxidant Activities

Dieckol exhibits significant anti-inflammatory and antioxidant properties, which are foundational to many of its therapeutic effects. It effectively scavenges free radicals and reduces the production of pro-inflammatory mediators.

Quantitative Data on Anti-Inflammatory and Antioxidant Effects

| Assay | Model/Cell Line | Effect | Concentration/Dose | Reference |

| Anti-Inflammatory | ||||

| NO Production | LPS-stimulated RAW 264.7 macrophages | Inhibition | Dose-dependent | [11] |

| PGE2 Production | LPS-stimulated RAW 264.7 macrophages | Inhibition | Dose-dependent | [11] |

| Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) | LPS-stimulated RAW 264.7 macrophages | Reduction | Dose-dependent | [11] |

| Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) | Carrageenan-induced air pouch in mice | Reduction | 5, 10, 20 mg/kg | [12] |

| Antioxidant | ||||

| DPPH Radical Scavenging | In vitro | ~80% scavenging activity | 62.5 µM | [13] |

| ABTS Radical Scavenging | In vitro | Significant inhibition | Not specified | [14] |

Signaling Pathways in Anti-Inflammatory and Antioxidant Activity

Dieckol's anti-inflammatory action is largely mediated through the inhibition of the NF-κB and p38 MAPK signaling pathways in response to inflammatory stimuli like lipopolysaccharide (LPS).[11] By blocking these pathways, Dieckol suppresses the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes responsible for the production of nitric oxide (NO) and prostaglandin E2 (PGE2), respectively. It also reduces the generation of pro-inflammatory cytokines.[11]

Its antioxidant effects are attributed to its ability to directly scavenge reactive oxygen species (ROS) and to upregulate the nuclear factor erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) pathway, a key cellular defense mechanism against oxidative stress.

Experimental Protocols

Nitric Oxide (NO) Production Assay:

-

Seed RAW 264.7 macrophages in a 24-well plate at a density of 5 × 10⁵ cells/well and incubate for 12 hours.

-

Pre-treat cells with various concentrations of Dieckol for 1 hour.

-

Stimulate the cells with 1 µg/mL of LPS for 24 hours.

-

Collect the cell culture supernatant.

-

Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid).

-

Incubate for 10 minutes at room temperature.

-

Measure the absorbance at 540 nm. The amount of nitrite is calculated from a sodium nitrite standard curve.[15][16][17]

DPPH Radical Scavenging Assay:

-

Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

In a 96-well plate, add various concentrations of Dieckol.

-

Add the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm. The radical scavenging activity is calculated as the percentage of DPPH discoloration.[13][18]

Neuroprotective Effects

Dieckol has shown promise in protecting neuronal cells from various insults, including glutamate-induced excitotoxicity and amyloid-beta (Aβ)-induced damage, which are implicated in neurodegenerative diseases like Alzheimer's disease.

Quantitative Data on Neuroprotective Effects

| Model | Cell Line | Effect | Concentration | Reference |

| Glutamate-induced toxicity | Primary cortical neurons & HT22 cells | Increased cell viability | 1-50 µM | [19][20][21] |

| Aβ₂₅₋₃₅-induced toxicity | PC12 cells | Increased cell viability | Not specified | [22] |

Experimental Protocols

Induction of Neurotoxicity in PC12 Cells:

-

Culture PC12 cells in appropriate medium, often supplemented with nerve growth factor (NGF) to induce differentiation into a neuronal phenotype.

-

To induce excitotoxicity, treat the differentiated cells with glutamate (e.g., 10 µM) in fresh, low-glucose medium.

-

To model Alzheimer's-like pathology, treat the cells with aggregated Aβ peptides (e.g., Aβ₂₅₋₃₅ or Aβ₁₋₄₂ at concentrations around 10 µM).

-

To test the neuroprotective effect of Dieckol, pre-treat the cells with various concentrations of the compound for a specified time (e.g., 1 hour) before adding the neurotoxic agent.

-

Assess cell viability after a designated incubation period (e.g., 24 hours) using methods like the MTT assay.[20][22][23][24][25]

Metabolic Regulation

Dieckol has demonstrated beneficial effects on metabolic health, including anti-diabetic and anti-obesity properties. It can improve glucose homeostasis, reduce lipid accumulation, and modulate key metabolic pathways.

Quantitative Data on Metabolic Effects

| Parameter | Model | Effect | Dose/Concentration | Reference |

| Postprandial Blood Glucose | Pre-diabetic humans | Significant decrease | 1500 mg/day for 12 weeks | [23][26][27] |

| Blood Glucose Level | db/db diabetic mice | Significant reduction | 10 and 20 mg/kg/day for 14 days | [24][28] |

| Serum Insulin Level | db/db diabetic mice | Significant reduction | 10 and 20 mg/kg/day for 14 days | [24][28] |

| Total Cholesterol & Triglycerides | High-fat diet-fed mice | Significant reduction | Not specified | [29] |

| HMG-CoA Reductase Activity | In vitro | 61% inhibition | 50 µg/mL | [29] |

| α-glucosidase Inhibition | In vitro | IC50: 0.24 mM | - | [30] |

| α-amylase Inhibition | In vitro | IC50: 0.66 mM | - | [30] |

| Adipogenesis in 3T3-L1 cells | In vitro | Inhibition | Dose-dependent | [27] |

Signaling Pathways in Metabolic Regulation

Dieckol's anti-diabetic effects are partly attributed to the activation of the AMP-activated protein kinase (AMPK) and Akt signaling pathways in muscle tissue, which are crucial for glucose uptake and metabolism.[28] In the context of adipogenesis, Dieckol activates AMPK, which in turn down-regulates the expression of key adipogenic transcription factors such as PPARγ and C/EBPα, thereby inhibiting the differentiation of preadipocytes into mature fat cells.[27]

Experimental Protocols

3T3-L1 Adipocyte Differentiation and Oil Red O Staining:

-

Culture 3T3-L1 preadipocytes to confluence.

-

Induce differentiation by treating the cells with a differentiation cocktail (e.g., containing dexamethasone, IBMX, and insulin) in the presence or absence of Dieckol for 2-3 days.

-

Maintain the cells in a medium containing insulin for several more days, replenishing the medium every 2 days.

-

After 8-10 days, wash the differentiated adipocytes with PBS and fix with 10% formalin for at least 30 minutes.

-

Wash the cells with 60% isopropanol and allow them to dry.

-

Stain the lipid droplets by adding Oil Red O working solution for 30 minutes.

-

Wash the cells with water and visualize the stained lipid droplets under a microscope.

-

For quantification, elute the stain with 100% isopropanol and measure the absorbance at 490 nm.[12][21][31][32]

Other Therapeutic Applications

Dermal Protection and Anti-Wrinkle Effects

Dieckol has been shown to protect human dermal fibroblasts from UVB-induced damage. It reduces intracellular ROS levels, improves cell viability, and enhances collagen synthesis while inhibiting collagenase activity.[22][25]

Experimental Protocol for UVB Irradiation of Dermal Fibroblasts:

-

Culture human dermal fibroblasts in appropriate medium.

-

Expose the cells to a specific dose of UVB radiation (e.g., 40-100 mJ/cm²).

-

Treat the cells with Dieckol before or after UVB exposure.

-

After a designated incubation period, assess cellular responses such as cell viability (MTT assay), ROS production, collagen synthesis (ELISA or Western blot for procollagen type I), and MMP-1 expression.[1][11][19][29][33]

Hair Growth Promotion

Dieckol has been found to inhibit 5α-reductase, an enzyme implicated in androgenetic alopecia (male pattern baldness).[15]

Experimental Protocol for 5α-Reductase Activity Assay:

-

Prepare a crude enzyme extract from rat prostate microsomes.

-

The reaction mixture typically contains the enzyme source, a radiolabeled substrate like [³H]testosterone, and NADPH as a cofactor.

-

Add Dieckol at various concentrations to the reaction mixture.

-

Incubate the mixture and then extract the steroids.

-

Separate the substrate (testosterone) and the product (dihydrotestosterone, DHT) using thin-layer chromatography.

-

Quantify the radioactivity of the testosterone and DHT spots to determine the conversion rate and the inhibitory activity of Dieckol.[6][30][34][35]

Conclusion

Dieckol stands out as a marine-derived natural compound with significant therapeutic potential across a spectrum of diseases. Its ability to modulate multiple key signaling pathways underscores its pleiotropic effects. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic benefits of Dieckol. Future research should focus on optimizing its delivery, evaluating its efficacy in more complex preclinical models, and conducting well-designed clinical trials to translate its promising preclinical findings into tangible clinical applications.

References

- 1. Role of distinct fibroblast lineages and immune cells in dermal repair following UV radiation-induced tissue damage - PMC [pmc.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. Dieckol, isolated from the edible brown algae Ecklonia cava, induces apoptosis of ovarian cancer cells and inhibits tumor xenograft growth - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Spectrophotometric method for the assay of steroid 5α-reductase activity of rat liver and prostate microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. MTT assay protocol | Abcam [abcam.com]

- 8. texaschildrens.org [texaschildrens.org]

- 9. merckmillipore.com [merckmillipore.com]

- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 11. alliedacademies.org [alliedacademies.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. ora.ox.ac.uk [ora.ox.ac.uk]

- 20. Frontiers | β-Asarone Ameliorates β-Amyloid–Induced Neurotoxicity in PC12 Cells by Activating P13K/Akt/Nrf2 Signaling Pathway [frontiersin.org]

- 21. Qualitative and quantitative analysis of lipid droplets in mature 3T3-L1 adipocytes using oil red O - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Experimental study on the neurotoxic effect of β-amyloid on the cytoskeleton of PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. mdpi.com [mdpi.com]

- 25. PC12 Cell Line: Cell Types, Coating of Culture Vessels, Differentiation and Other Culture Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Efficacy and safety of a dieckol-rich extract (AG-dieckol) of brown algae, Ecklonia cava, in pre-diabetic individuals: a double-blind, randomized, placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. Quantitative assessment of adipocyte differentiation in cell culture - PMC [pmc.ncbi.nlm.nih.gov]

- 29. tapchiyhocvietnam.vn [tapchiyhocvietnam.vn]

- 30. researchgate.net [researchgate.net]

- 31. Development of an adipocyte differentiation protocol using 3T3-L1 cells for the investigation of the browning process: identification of the PPAR-γ agonist rosiglitazone as a browning reference drug - PMC [pmc.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

- 33. researchgate.net [researchgate.net]

- 34. mdpi.com [mdpi.com]

- 35. Enzyme assay for 5alpha-reductase type 2 activity in the presence of 5alpha-reductase type 1 activity in rat testis - PubMed [pubmed.ncbi.nlm.nih.gov]

Dieckol: A Phlorotannin from Ecklonia cava with Therapeutic Potential for Metabolic Syndrome

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Metabolic syndrome is a complex constellation of interrelated risk factors, including central obesity, insulin resistance, dyslipidemia, and hypertension, that significantly elevates the risk of developing type 2 diabetes and cardiovascular disease.[1] Emerging research has identified Dieckol, a phlorotannin isolated from the edible brown algae Ecklonia cava, as a promising natural compound for the management of metabolic syndrome.[2][3] This technical guide provides a comprehensive overview of the current scientific evidence on the effects of Dieckol on metabolic syndrome, with a focus on its molecular mechanisms of action, supported by quantitative data from preclinical and clinical studies. Detailed experimental protocols and visual representations of key signaling pathways are included to facilitate further research and drug development efforts in this area.

Introduction to Dieckol and Metabolic Syndrome

Metabolic syndrome represents a major global health challenge, necessitating the development of effective therapeutic strategies.[1] Natural products have garnered significant attention as a source of novel drug candidates. Dieckol, a type of phlorotannin, is a major polyphenolic compound found in Ecklonia cava.[3][4] Phlorotannins are unique to brown algae and are known for their potent antioxidant and anti-inflammatory properties.[1][2][5] This guide will delve into the specific effects of Dieckol on the key components of metabolic syndrome.

Effects of Dieckol on Adipogenesis and Lipid Metabolism

Excessive lipid accumulation in adipose tissue is a hallmark of obesity, a central feature of metabolic syndrome. Dieckol has been shown to effectively suppress lipid accumulation and adipogenesis, the process of fat cell formation.[3][4]

Quantitative Data on Anti-Adipogenic and Lipid-Lowering Effects

The following tables summarize the key quantitative findings from in vitro and in vivo studies on the effects of Dieckol on adipogenesis and lipid profiles.

Table 1: In Vivo Effects of Dieckol on Body Weight and Lipid Parameters in High-Fat Diet (HFD)-Fed Mice

| Parameter | Treatment Group | Result | Percentage Change vs. HFD Control | Reference |

| Body Weight Gain | Dieckol-supplemented | Significant decrease | ↓ 38% | [4] |

| Epididymal Fat Weight | Dieckol-supplemented | Significant decrease | ↓ 45% | [4] |

| LDL Cholesterol | Dieckol-supplemented | Significant reduction | ↓ 55% | [4] |

| Total Cholesterol (TCHO) | Dieckol administration | Significant reduction | Not specified | [6] |

| Triglycerides (TG) | Dieckol administration | Significant reduction | Not specified | [6] |

Table 2: In Vitro Effects of Dieckol on Adipogenesis

| Cell Line | Treatment | Key Findings | Reference |

| 3T3-L1 Preadipocytes | Dieckol | Inhibition of lipid accumulation, downregulation of adipogenic factors (PPARγ, C/EBPα, SREBP1, FABP4) | [3][7] |

Experimental Protocols

2.2.1. In Vivo High-Fat Diet-Induced Obesity Mouse Model

-

Diet: Mice are fed a high-fat diet (HFD), often containing 60% fat, to induce obesity.[8] Control groups receive a normal diet.

-

Treatment: Dieckol is administered orally on a daily basis for a specified period (e.g., four weeks).[6]

-

Analysis: Body weight, organ fat weight (e.g., epididymal fat), and serum lipid profiles (total cholesterol, LDL cholesterol, triglycerides) are measured.[4][6] Adipogenic and lipid synthetic enzyme expression in tissues is analyzed via real-time PCR or immunoblotting.[4]

2.2.2. In Vitro Adipogenesis Assay

-

Cell Line: 3T3-L1 preadipocytes are commonly used.

-

Differentiation: Adipogenesis is induced by treating the cells with a hormone cocktail.

-

Treatment: Differentiated cells are treated with varying concentrations of Dieckol.

-

Analysis: Lipid accumulation is visualized and quantified by Oil Red O staining.[3][6] The expression of key adipogenic transcription factors such as PPARγ, C/EBPα, SREBP1, and FABP4 is determined by methods like real-time PCR and Western blotting.[3][7]

Effects of Dieckol on Glucose Metabolism and Insulin Sensitivity

Insulin resistance and hyperglycemia are critical components of metabolic syndrome. Dieckol has demonstrated beneficial effects on glucose homeostasis by improving insulin sensitivity and promoting glucose uptake.

Quantitative Data on Glycemic Control

Table 3: Effects of Dieckol on Glucose Metabolism in Pre-diabetic Humans

| Parameter | Treatment Group | Duration | Result | Reference |

| Postprandial Glucose | AG-dieckol (1500 mg/day) | 12 weeks | Significant decrease | [9][10] |

| Insulin | AG-dieckol (1500 mg/day) | 12 weeks | Significant decrease | [9] |

| C-peptide | AG-dieckol (1500 mg/day) | 12 weeks | Significant decrease | [9] |

Table 4: In Vivo Effects of Dieckol on Glucose Homeostasis in Diabetic Mice

| Animal Model | Treatment | Key Findings | Reference |

| C57BL/KsJ-db/db mice | Dieckol (10 and 20 mg/kg body weight) | Significant reduction in blood glucose and serum insulin levels | [11] |

| C57BL/KsJ-db/db mice | Seapolynol (SN) and Dieckol (DK) | Significantly reduced fasting blood glucose and plasma insulin levels | [12] |

Experimental Protocols

3.2.1. Clinical Trial in Pre-diabetic Individuals

-

Study Design: A randomized, double-blind, placebo-controlled trial.[9][10]

-

Intervention: Subjects receive a daily dose of a Dieckol-rich extract (e.g., 1500 mg) or a placebo for a specified duration (e.g., 12 weeks).[9][10]

-

Analysis: Glycemic parameters, including fasting blood glucose, postprandial glucose, insulin, and C-peptide levels, are measured at baseline and at the end of the intervention period.[9][10]

3.2.2. In Vivo Diabetic Mouse Model

-

Animal Model: Genetically diabetic mouse models such as C57BL/KsJ-db/db mice are used.[11][12]

-

Treatment: Dieckol is administered, for instance, via intraperitoneal injection at specific doses (e.g., 10 and 20 mg/kg body weight) for a defined period (e.g., 14 days).[11]

-

Analysis: Blood glucose and serum insulin levels are monitored.[11] The expression and phosphorylation of key proteins in insulin signaling pathways in tissues like muscle are analyzed by Western blotting.[11]

Molecular Mechanisms of Action: Signaling Pathways

Dieckol exerts its beneficial effects on metabolic syndrome by modulating key signaling pathways involved in metabolism, inflammation, and oxidative stress.

AMPK Signaling Pathway

A primary mechanism of Dieckol's action is the activation of AMP-activated protein kinase (AMPK).[3][4][13] AMPK is a crucial energy sensor that, when activated, switches on catabolic pathways that generate ATP while switching off anabolic pathways that consume ATP.

-

Inhibition of Adipogenesis: Activated AMPK phosphorylates and inactivates acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis.[14] This leads to a reduction in the expression of major adipogenic transcription factors like PPARγ and C/EBPα, thereby inhibiting adipocyte differentiation.[3][7]

Figure 1: Dieckol activates AMPK to inhibit adipogenesis.

PI3K/Akt Signaling Pathway

Dieckol has also been shown to improve insulin sensitivity through the regulation of the PI3K/Akt pathway.[12]

-

Glucose Uptake: Activation of this pathway leads to the translocation of glucose transporter type 4 (GLUT4) to the plasma membrane, facilitating glucose uptake into cells.[12] Studies have shown that Dieckol treatment increases the phosphorylation of insulin receptor substrate-1 (IRS-1) and Akt, key components of this pathway.[12]

References

- 1. Biomarkers and Seaweed-Based Nutritional Interventions in Metabolic Syndrome: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caringsunshine.com [caringsunshine.com]

- 3. Dieckol, a phlorotannin isolated from a brown seaweed, Ecklonia cava, inhibits adipogenesis through AMP-activated protein kinase (AMPK) activation in 3T3-L1 preadipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dieckol, a major phlorotannin in Ecklonia cava, suppresses lipid accumulation in the adipocytes of high-fat diet-fed zebrafish and mice: Inhibition of early adipogenesis via cell-cycle arrest and AMPKα activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Anti-hyperlipidemic Effect of Polyphenol Extract (Seapolynol(™)) and Dieckol Isolated from Ecklonia cava in in vivo and in vitro Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. cabidigitallibrary.org [cabidigitallibrary.org]

- 9. Efficacy and safety of a dieckol-rich extract (AG-dieckol) of brown algae, Ecklonia cava, in pre-diabetic individuals: a double-blind, randomized, placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Efficacy and safety of a dieckol-rich extract (AG-dieckol) of brown algae, Ecklonia cava, in pre-diabetic individuals: a double-blind, randomized, placebo-controlled clinical trial - Food & Function (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Seapolynol and Dieckol Improve Insulin Sensitivity through the Regulation of the PI3K Pathway in C57BL/KsJ-db/db Mice [pubs.sciepub.com]

- 13. khu.elsevierpure.com [khu.elsevierpure.com]

- 14. mdpi.com [mdpi.com]

Dieckol's Impact on Oxidative Stress Markers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects through antioxidant defenses, is implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Dieckol, a phlorotannin isolated from brown algae such as Ecklonia cava, has emerged as a potent antioxidant with significant potential for therapeutic applications.[1][2][3] This technical guide provides an in-depth analysis of Dieckol's impact on key oxidative stress markers, detailing its mechanisms of action and providing a summary of relevant experimental data and protocols.

Impact on Reactive Oxygen Species (ROS)

Dieckol has been consistently shown to reduce intracellular ROS levels, a key indicator of oxidative stress. It effectively scavenges ROS and protects cells from oxidative damage induced by various stressors.[4][5][6][7][8][9][10][11]

Table 1: Effect of Dieckol on Reactive Oxygen Species (ROS) Levels

| Cell/Animal Model | Oxidative Stressor | Dieckol Concentration | Observed Effect on ROS | Reference |

| HepG2 cells | H₂O₂ | Not specified | Suppressed production of intracellular ROS | [4] |

| B16 Mouse Melanoma Cells | Endogenous | Not specified | Attenuates ROS-mediated Rac1 activation | [5] |

| Zebrafish Embryos | Ethanol | 10 µM and 20 µM | Significantly decreased ROS generation | [6] |

| Human Dermal Fibroblasts (HDFs) | UVB Irradiation | Not specified | Remarkably reduced intracellular ROS level | [7] |

| Porcine Oocytes | In vitro maturation | 0.5 µM | Decreased ROS level | [12] |

| Human Umbilical Vein Endothelial Cells (HUVECs) | High Glucose (30mM) | 10 µg/ml and 50 µg/ml | Dose-dependently decreased intracellular ROS generation | [8] |

| Human Endothelial Progenitor Cells (hEPCs) | H₂O₂ (10⁻³ M) | 10 µg/ml | Suppressed the H₂O₂-induced ROS increase | [11] |

| Rat Insulinoma Cells | High Glucose (30mM) | 17.5 µM and 70 µM | Dose-dependently reduced the generation of intracellular ROS | [13] |

Experimental Protocol: Measurement of Intracellular ROS

A common method for quantifying intracellular ROS levels involves the use of the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCF-DA).

-

Cell Culture and Treatment: Cells (e.g., HepG2, HDFs) are cultured in an appropriate medium. Following adherence, cells are pre-treated with varying concentrations of Dieckol for a specified duration (e.g., 1 hour).

-

Induction of Oxidative Stress: An oxidative stressor (e.g., H₂O₂, UVB irradiation, high glucose) is introduced to the cell culture medium.

-

Staining: After the treatment period, the cells are washed with phosphate-buffered saline (PBS) and then incubated with DCF-DA solution (typically 10-20 µM) in the dark at 37°C for 30 minutes.

-

Measurement: The fluorescence intensity is measured using a fluorescence microplate reader or flow cytometer. An increase in fluorescence intensity corresponds to higher intracellular ROS levels.[6]

Modulation of Antioxidant Enzymes

Dieckol enhances the cellular antioxidant defense system by upregulating the activity and expression of key antioxidant enzymes, including Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx).

Superoxide Dismutase (SOD)

SOD is a crucial antioxidant enzyme that catalyzes the dismutation of the superoxide radical into either ordinary molecular oxygen or hydrogen peroxide. Dieckol has been shown to increase the expression and activity of SOD.[12][13][14]

Table 2: Effect of Dieckol on Superoxide Dismutase (SOD) Activity and Expression

| Cell/Animal Model | Condition | Dieckol Concentration | Observed Effect on SOD | Reference |

| Porcine Oocytes | In vitro maturation | 0.5 µM | Increased expression of antioxidant genes (SOD1 and SOD2) | [12] |

| Rat Insulinoma Cells | High Glucose | 17.5 µM and 70 µM | Increased the activities of antioxidative enzymes including SOD | [13] |

| Spontaneously Hypertensive Rats | Hypertension | Not specified | Partially restored SOD activity | [15] |

Catalase (CAT)

Catalase is an enzyme that catalyzes the decomposition of hydrogen peroxide to water and oxygen. Studies have demonstrated that Dieckol treatment can increase catalase activity in cells under oxidative stress.[13][16]

Table 3: Effect of Dieckol on Catalase (CAT) Activity

| Cell/Animal Model | Condition | Dieckol Concentration | Observed Effect on CAT | Reference |

| Rat Insulinoma Cells | High Glucose | 17.5 µM and 70 µM | Increased the activities of antioxidative enzymes including CAT | [13] |

| Mouse Glomerular Mesangial Cells | Methylglyoxal | 1, 5, and 20 µM | Significantly reversed the decrease in CAT protein expression | [16] |

Glutathione Peroxidase (GPx)

GPx is an enzyme family with peroxidase activity whose main biological role is to protect the organism from oxidative damage. Dieckol has been found to enhance the activity of GPx.[13][14]

Table 4: Effect of Dieckol on Glutathione Peroxidase (GPx) Activity

| Cell/Animal Model | Condition | Dieckol Concentration | Observed Effect on GPx | Reference |

| Rat Insulinoma Cells | High Glucose | 17.5 µM and 70 µM | Increased the activities of antioxidative enzymes including GSH-px | [13] |

Experimental Protocol: Measurement of Antioxidant Enzyme Activity

The activities of SOD, CAT, and GPx are typically determined using commercially available assay kits.

-

Cell Lysis: After treatment with Dieckol and an oxidative stressor, cells are harvested and lysed to release intracellular proteins.

-

Protein Quantification: The total protein concentration in the cell lysates is determined using a standard method, such as the Bradford assay, to ensure equal loading for the enzyme activity assays.

-

Enzyme Activity Assay: The cell lysates are then used in specific colorimetric or fluorometric assays according to the manufacturer's instructions for each enzyme (SOD, CAT, GPx). The absorbance or fluorescence is measured over time to determine the rate of reaction, which is proportional to the enzyme activity.

Impact on Lipid Peroxidation

Malondialdehyde (MDA) is a well-known marker of lipid peroxidation, a process where free radicals damage lipids, leading to cellular damage.[17][18] Dieckol has been shown to effectively reduce the levels of MDA, indicating its protective effect against lipid peroxidation.[8][10][13]

Table 5: Effect of Dieckol on Malondialdehyde (MDA) Levels

| Cell/Animal Model | Oxidative Stressor | Dieckol Concentration | Observed Effect on MDA (TBARS) | Reference |

| Human Umbilical Vein Endothelial Cells (HUVECs) | High Glucose (30mM) | 10 µg/ml and 50 µg/ml | Dose-dependently decreased thiobarbituric acid reactive substances (TBARS) | [8] |

| Zebrafish Embryos | Ethanol | Not specified | Prevented lipid peroxidation | [10] |

| Rat Insulinoma Cells | High Glucose (30mM) | 17.5 µM and 70 µM | Dose-dependently reduced thiobarbituric acid reactive substances (TBARS) | [13] |

Experimental Protocol: Measurement of Malondialdehyde (MDA)

The Thiobarbituric Acid Reactive Substances (TBARS) assay is a widely used method for measuring MDA levels.

-

Sample Preparation: Cell lysates or tissue homogenates are prepared from samples treated with Dieckol and an oxidative stressor.

-

Reaction with TBA: The samples are mixed with a solution of thiobarbituric acid (TBA) and heated (e.g., at 95°C for 60 minutes). MDA in the sample reacts with TBA to form a colored product.

-

Measurement: After cooling, the absorbance of the resulting pink-colored solution is measured spectrophotometrically at a specific wavelength (typically 532 nm). The concentration of MDA is calculated by comparison with a standard curve.

Signaling Pathways Involved in Dieckol's Antioxidant Action

Dieckol exerts its antioxidant effects primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-MAPK signaling pathway.[4][19][20]

Nrf2-MAPK Signaling Pathway

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. Upon exposure to oxidative stress or in the presence of activators like Dieckol, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of genes encoding antioxidant and detoxifying enzymes, leading to their increased expression.[4][21] These enzymes include heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferase (GST).[4] The activation of Nrf2 by Dieckol is mediated through the phosphorylation of Mitogen-Activated Protein Kinases (MAPKs) such as ERK, JNK, and p38.[19][20]

Caption: Dieckol activates the Nrf2-MAPK signaling pathway to enhance cellular antioxidant defenses.

Experimental Workflow for Investigating Dieckol's Antioxidant Effects

The following diagram illustrates a general workflow for studying the impact of Dieckol on oxidative stress markers in a cell-based model.

Caption: A general experimental workflow for assessing the antioxidant properties of Dieckol.

Conclusion

Dieckol demonstrates significant and multifaceted antioxidant properties by directly scavenging reactive oxygen species and by enhancing the endogenous antioxidant defense system through the activation of the Nrf2-MAPK signaling pathway. The compiled data and methodologies in this guide provide a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of Dieckol for combating oxidative stress-related diseases. Further investigation into the clinical efficacy and safety of Dieckol is warranted to translate these promising preclinical findings into novel therapeutic strategies.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Dieckol enhances the expression of antioxidant and detoxifying enzymes by the activation of Nrf2-MAPK signalling pathway in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antioxidant dieckol downregulates the Rac1/ROS signaling pathway and inhibits Wiskott-Aldrich syndrome protein (WASP)-family verprolin-homologous protein 2 (WAVE2)-mediated invasive migration of B16 mouse melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Protective effects of dieckol isolated from Ecklonia cava against high glucose-induced oxidative stress in human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Dieckol, an algae-derived phenolic compound, suppresses airborne particulate matter-induced skin aging by inhibiting the expressions of pro-inflammatory cytokines and matrix metalloproteinases through regulating NF-κB, AP-1, and MAPKs signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Protective effect of dieckol isolated from Ecklonia cava against ethanol caused damage in vitro and in zebrafish model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cytoprotective effect of dieckol on human endothelial progenitor cells (hEPCs) from oxidative stress-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The antioxidant dieckol reduces damage of oxidative stress-exposed porcine oocytes and enhances subsequent parthenotes embryo development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Dieckol isolated from Ecklonia cava protects against high-glucose induced damage to rat insulinoma cells by reducing oxidative stress and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Dieckol Reduces Muscle Atrophy by Modulating Angiotensin Type II Type 1 Receptor and NADPH Oxidase in Spontaneously Hypertensive Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Dieckol, Derived from the Edible Brown Algae Ecklonia cava, Attenuates Methylglyoxal-Associated Diabetic Nephropathy by Suppressing AGE–RAGE Interaction [mdpi.com]

- 17. [Malondialdehyde (MDA) as a lipid peroxidation marker] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Malondialdehyde as an Important Key Factor of Molecular Mechanisms of Vascular Wall Damage under Heart Diseases Development - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Naturally Derived Heme-Oxygenase 1 Inducers and Their Therapeutic Application to Immune-Mediated Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

A Comprehensive Technical Review of Dieckol's Pharmacological Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dieckol, a phlorotannin isolated from the brown algae Ecklonia cava, has emerged as a potent bioactive compound with a diverse range of pharmacological activities. This technical guide provides an in-depth review of its core pharmacological effects, including its antioxidant, anti-inflammatory, anticancer, antidiabetic, neuroprotective, and hepatoprotective properties. We present a compilation of quantitative data, detailed experimental protocols for key assays, and an exploration of the underlying molecular mechanisms and signaling pathways. Through the visualization of these complex biological interactions, this document aims to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development, facilitating further investigation into the therapeutic potential of Dieckol.

Introduction to Dieckol

Dieckol is a hexameric phloroglucinol derivative, belonging to the class of phlorotannins, which are polyphenolic compounds found exclusively in brown algae. Its unique structure, characterized by a dibenzo-1,4-dioxin backbone, contributes to its significant biological activities. Sourced primarily from edible seaweeds like Ecklonia cava, Dieckol has garnered considerable scientific interest for its potential applications in mitigating a variety of human diseases.

Antioxidant Effects

Dieckol exhibits robust antioxidant properties through multiple mechanisms, including direct radical scavenging and the enhancement of the cellular antioxidant defense system.

Mechanism of Action

Dieckol's antioxidant capacity stems from its ability to donate hydrogen atoms, thereby neutralizing free radicals. This is evidenced by its potent scavenging activity against stable radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS). Furthermore, Dieckol upregulates endogenous antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx). A key mechanism in this process is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) signaling pathway. Dieckol promotes the nuclear translocation of Nrf2, which then binds to the antioxidant response element (ARE) in the promoter regions of antioxidant genes, leading to their transcription and subsequent cytoprotective effects[1][2].

Data Presentation: In Vitro Antioxidant Activity

| Assay | IC50 Value of Dieckol | Reference Compound | IC50 of Reference |

| DPPH Radical Scavenging | ~80% scavenging at 62.5 µM | Ascorbic Acid | - |

Note: Specific IC50 values for DPPH and ABTS assays can vary depending on experimental conditions. The provided data indicates strong activity.

Detailed Experimental Protocol: DPPH Radical Scavenging Assay

-

Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. The solution should be freshly made and protected from light.

-

Sample Preparation: Dissolve Dieckol in a suitable solvent (e.g., DMSO or methanol) to create a stock solution, from which serial dilutions are made.

-

Assay Procedure:

-

In a 96-well plate, add a specific volume of the Dieckol dilutions.

-

Add the DPPH solution to each well to initiate the reaction.

-

Include a control group with the solvent and DPPH solution, and a blank with the solvent and methanol.

-

Ascorbic acid can be used as a positive control.

-

-

Incubation: Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).

-

Measurement: Measure the absorbance at a wavelength of approximately 517 nm using a microplate reader.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC50 value (the concentration of Dieckol required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentrations of Dieckol.

Signaling Pathway: Nrf2/HO-1 Activation

Anti-inflammatory Effects

Dieckol demonstrates significant anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators and modulating key inflammatory signaling pathways.

Mechanism of Action

Dieckol effectively suppresses the production of nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) in lipopolysaccharide (LPS)-stimulated macrophages[3][4]. This is achieved by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). The primary mechanisms involve the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. Dieckol prevents the phosphorylation and degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB[5]. It also inhibits the phosphorylation of key MAPK members, including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK).

Data Presentation: In Vitro Anti-inflammatory Activity

| Mediator | Cell Line | IC50 Value of Dieckol |

| Nitric Oxide (NO) | RAW 264.7 | ~50% inhibition at ~20 µM |

Note: Data represents approximate values derived from graphical representations in literature. Specific IC50 values for other mediators are under further investigation.

Detailed Experimental Protocol: Nitric Oxide (NO) Assay in LPS-stimulated RAW 264.7 Macrophages

-

Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate at a suitable density (e.g., 1.5 x 10^5 cells/well) and incubate for 24 hours.

-

Treatment: Pre-treat the cells with various concentrations of Dieckol for 1-2 hours.

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for another 18-24 hours.

-

Nitrite Measurement (Griess Assay):

-

Collect the cell culture supernatant.

-

Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

-

Incubate at room temperature for 10-15 minutes.

-

-

Measurement: Measure the absorbance at approximately 540 nm. The concentration of nitrite, a stable product of NO, is determined using a standard curve of sodium nitrite.

-

Calculation: The inhibitory effect of Dieckol on NO production is calculated relative to the LPS-stimulated control group.

Signaling Pathway: Inhibition of NF-κB and MAPK Pathways

Anticancer Effects

Dieckol has demonstrated significant anticancer activity against a variety of cancer cell lines through the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.

Mechanism of Action

Dieckol induces apoptosis through both intrinsic and extrinsic pathways, characterized by the activation of caspases (caspase-3, -8, and -9), cleavage of poly(ADP-ribose) polymerase (PARP), and an increased Bax/Bcl-2 ratio. It also triggers cell cycle arrest, often in the G0/G1 or G2/M phase, by modulating the expression of cyclins and cyclin-dependent kinases (CDKs), such as downregulating CDK2 and Cyclin E. Furthermore, Dieckol inhibits cancer cell metastasis by reducing the expression and activity of matrix metalloproteinases (MMP-2 and MMP-9). These effects are mediated through the modulation of critical signaling pathways, including the inhibition of the prosurvival PI3K/Akt/mTOR pathway.

Data Presentation: Cytotoxic Effects of Dieckol (IC50)

| Cancer Cell Line | Cancer Type | IC50 Value (µM) |

| A549 | Non-small-cell lung | ~34 (25 µg/mL) |

| MG-63 | Osteosarcoma | 15 |

| HCT-116 | Colon | 32 |

Detailed Experimental Protocol: MTT Assay for Cell Viability

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Expose the cells to various concentrations of Dieckol for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; final concentration ~0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized SDS-HCl solution) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm.

-

Calculation: Cell viability is expressed as a percentage relative to the untreated control cells. The IC50 value is calculated as the concentration of Dieckol that reduces cell viability by 50%.

Signaling Pathway: Pro-Apoptotic and Anti-Metastatic Signaling

Neuroprotective Effects

Dieckol has shown considerable promise as a neuroprotective agent, offering potential benefits for neurodegenerative diseases.

Mechanism of Action

Dieckol protects neuronal cells from oxidative stress-induced damage, such as that caused by hydrogen peroxide or glutamate toxicity[1][2]. Its neuroprotective capacity is linked to its potent antioxidant activity, including the activation of the Nrf2/HO-1 pathway in neuronal cells[2]. Additionally, Dieckol has been reported to inhibit acetylcholinesterase (AChE), the enzyme that degrades the neurotransmitter acetylcholine. By inhibiting AChE, Dieckol can increase acetylcholine levels in the brain, a key strategy in the management of Alzheimer's disease[6][7].

Data Presentation: In Vitro Neuroprotective Activity

| Assay | Cell Line | Effect of Dieckol |

| Glutamate-induced toxicity | HT22 | Significant cell viability increase at 1-50 µM |

| Acetylcholinesterase Inhibition | In vitro enzyme assay | Inhibitory activity confirmed |

Note: Specific IC50 values for AChE inhibition are not consistently reported and require further investigation.

Detailed Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

-

Reagent Preparation:

-

Phosphate buffer (pH 8.0).

-

DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) solution.

-